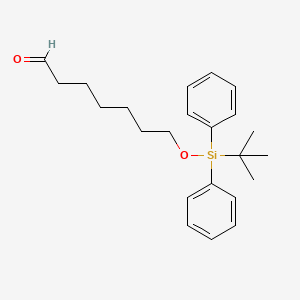
7-(t-Butyldiphenylsilyloxy)heptanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(t-Butyldiphenylsilyloxy)heptanal, also known as TBS-heptanal, is an organic compound that belongs to the class of aldehydes. It has a molecular formula of C23H32O2Si and a molecular weight of 368.6 g/mol .
Molecular Structure Analysis
The molecular structure of 7-(t-Butyldiphenylsilyloxy)heptanal consists of 23 carbon atoms, 32 hydrogen atoms, 2 oxygen atoms, and 1 silicon atom . More detailed structural analysis may require advanced techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis
Heptanal, a related compound, has been found to undergo a variety of chemical reactions. For instance, it can participate in aldol condensation reactions with benzaldehyde to produce jasminaldehyde . Additionally, heptanal can be analyzed in human blood through a process involving simultaneous derivatization and dispersive liquid–liquid microextraction followed by liquid chromatography–atmospheric-pressure chemical ionization tandem mass spectrometry .Physical And Chemical Properties Analysis
Heptanal, a related compound, is a colorless to pale yellow liquid with a characteristic fruity, green odor . It has a boiling point of approximately 153°C and a melting point of -36°C . It is slightly soluble in water but is highly miscible with most organic solvents .Applications De Recherche Scientifique
Chemical Synthesis
7-(t-Butyldiphenylsilyloxy)heptanal: is primarily used as a protecting group for alcohols in organic synthesis . The tert-butyldiphenylsilyl (TBDPS) moiety offers increased stability towards acidic conditions and nucleophilic species, which is advantageous during multi-step synthetic processes. It allows for selective protection and deprotection strategies, enabling chemists to manipulate molecules with multiple functional groups without affecting sensitive areas.
Analytical Chemistry
In analytical chemistry, protecting groups like TBDPS are used to modify compounds to enhance their detectability or stability during analysis . For instance, they can be used to increase the volatility of a compound for gas chromatography or improve its resistance to degradation during sample preparation.
Environmental Science
In environmental science, the stability of TBDPS-protected compounds allows for the study of degradation pathways and the impact of pollutants under various environmental conditions. Researchers can trace the transformation products of organic compounds in different ecosystems, aiding in the assessment of environmental risks and the development of remediation strategies .
Safety and Hazards
Propriétés
IUPAC Name |
7-[tert-butyl(diphenyl)silyl]oxyheptanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O2Si/c1-23(2,3)26(21-15-9-7-10-16-21,22-17-11-8-12-18-22)25-20-14-6-4-5-13-19-24/h7-12,15-19H,4-6,13-14,20H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWJHQXRFIGPJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCCC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447025 |
Source


|
| Record name | 7-(t-butyldiphenylsilyloxy)heptanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147974-19-4 |
Source


|
| Record name | 7-(t-butyldiphenylsilyloxy)heptanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

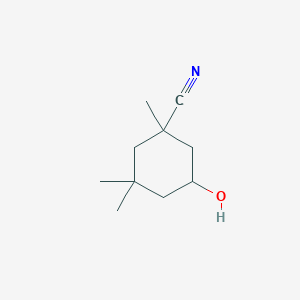
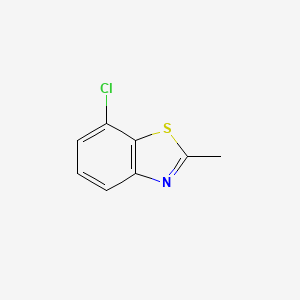

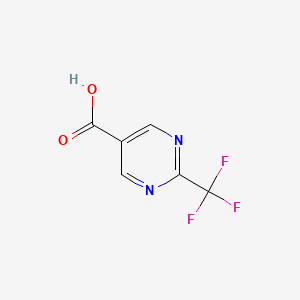
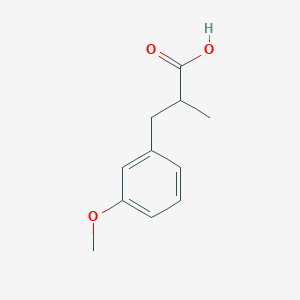
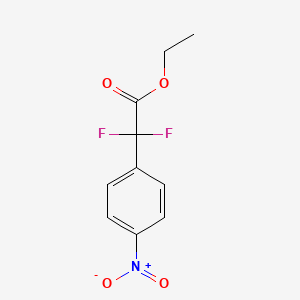
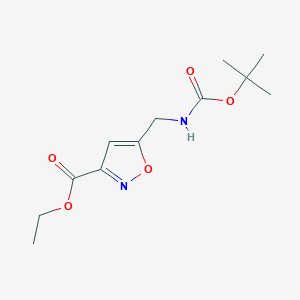
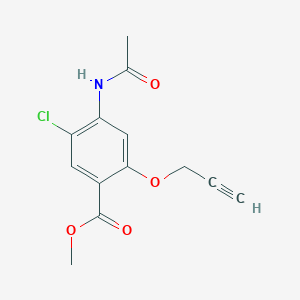
![(2S,3S,4S,5R,6S)-6-[(2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1311886.png)
![2-[(Dimethylamino)methyl]-4-fluorophenol](/img/structure/B1311889.png)
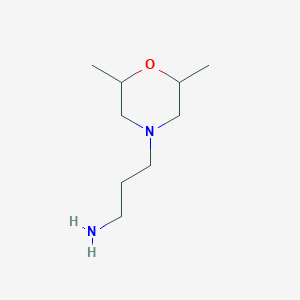

![5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1311892.png)
